

PF-4989216's selectivity for PI3Kα compared to other isoforms

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Compound of Interest		
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PF-4989216: A Comparative Analysis of Selectivity for PI3Kα

This guide provides a detailed comparison of the investigational inhibitor **PF-4989216**, focusing on its selectivity for the p110 α isoform of phosphoinositide 3-kinase (PI3K) over other Class I isoforms (p110 β , p110 δ , p110 γ) and the Class III isoform, VPS34. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PF-4989216

PF-4989216 is a potent and orally bioavailable inhibitor of the PI3K pathway.[1][2] The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a common event in various human cancers.[2][5] Consequently, inhibitors targeting specific PI3K isoforms are of significant interest as potential cancer therapeutics.[2][4] **PF-4989216** has demonstrated inhibitory activity against PI3K downstream signaling, leading to apoptosis and reduced tumor growth in preclinical models of small-cell lung cancer (SCLC) that harbor PIK3CA mutations.[2][6][7]

Isoform Selectivity Profile



The selectivity of a kinase inhibitor is a crucial factor, influencing both its efficacy and potential off-target effects. [8] **PF-4989216** has been characterized in biochemical assays to determine its inhibitory potency against multiple PI3K isoforms. The data reveals a high degree of selectivity for p110 α and p110 δ over other isoforms.

Table 1: Biochemical Inhibition of PI3K Isoforms by PF-4989216

Target Isoform	IC50 (nM)	Ki (nM)	Selectivity Fold (IC50) vs. Pl3Kα
p110α (PI3Kα)	2[1][6][7]	0.6[9]	1x
p110δ	1[6]	N/A	0.5x
р110у	65[1][6][7]	N/A	32.5x
VPS34	110[1][6][7]	N/A	55x
p110β	142[1][6][7]	N/A	71x
mTOR	N/A	1440[9]	720x (Ki vs. Ki)

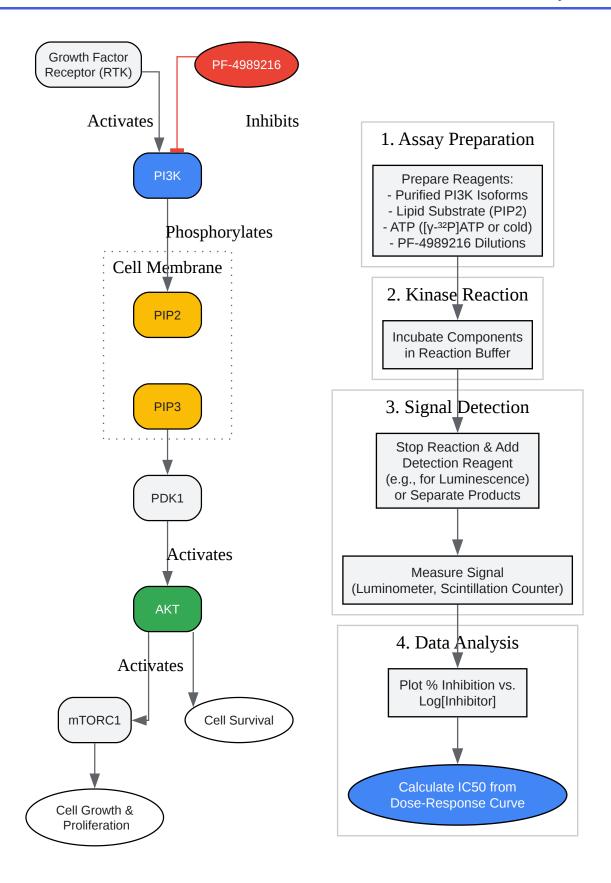
IC50 (Half-maximal inhibitory concentration) and Ki (Inhibitor constant) values are measures of inhibitor potency. A lower value indicates greater potency. Data is compiled from cell-free biochemical assays.

As shown in the table, **PF-4989216** is most potent against p110 δ and p110 α . It demonstrates significant selectivity, being 71-fold more selective for p110 α compared to p110 β and 32.5-fold more selective compared to p110 γ based on IC50 values.[1][6][7] Furthermore, it shows over 700-fold selectivity for PI3K α against the related kinase mTOR.[9]

Signaling Pathway and Experimental Workflow

To understand the context of **PF-4989216**'s action and how its selectivity is determined, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for inhibitor profiling.





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